6-(Aminomethyl)-4-chloro-7H,8H-pyrido[2,3-d]pyrimidin-7-one
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Overview
Description
6-(Aminomethyl)-4-chloro-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design due to their structural similarity to nucleic acid bases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-chloro-7H,8H-pyrido[2,3-d]pyrimidin-7-one can be achieved through various methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. For instance, heating 5-acetyl-4-aminopyrimidines with MeONa in BuOH at reflux conditions can lead to the formation of pyrido[2,3-d]pyrimidin-7-one derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions may vary to optimize yield and purity. For example, the use of carboxylic acid chlorides under reflux in xylene followed by base addition can be employed .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-4-chloro-7H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can form different ring structures under specific conditions.
Common Reagents and Conditions
MeONa in BuOH: Used for cyclization reactions.
Carboxylic Acid Chlorides: Used for acylation reactions.
Major Products
The major products formed from these reactions include various pyrido[2,3-d]pyrimidin-7-one derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
6-(Aminomethyl)-4-chloro-7H,8H-pyrido[2,3-d]pyrimidin-7-one has several applications in scientific research:
Medicinal Chemistry: Used in the design of drugs due to its structural similarity to nucleic acid bases.
Biological Studies: Investigated for its potential as a kinase inhibitor and other biological activities.
Industrial Applications: Used in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-4-chloro-7H,8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. For example, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyrido[2,3-d]pyrimidine family with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
6-(Aminomethyl)-4-chloro-7H,8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which can confer distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C8H7ClN4O |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
6-(aminomethyl)-4-chloro-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H7ClN4O/c9-6-5-1-4(2-10)8(14)13-7(5)12-3-11-6/h1,3H,2,10H2,(H,11,12,13,14) |
InChI Key |
FPUKZTQMHVPNQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC2=C1C(=NC=N2)Cl)CN |
Origin of Product |
United States |
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